3-Oxo-2,3-dihydropyridazine-4-carboxamide

Vue d'ensemble

Description

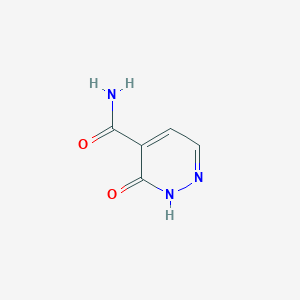

3-Oxo-2,3-dihydropyridazine-4-carboxamide is a heterocyclic compound with the molecular formula C5H5N3O2 It is characterized by a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxamide typically involves the reaction of hydrazine derivatives with diketones or keto acids. One common method involves the condensation of cyanoacetyl hydrazide with substituted benzil in the presence of a catalyst such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO) at 110°C for 24 minutes . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-Oxo-2,3-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

- Enzyme Inhibition : The compound has been studied for its ability to inhibit xanthine oxidase, making it a candidate for treating conditions related to uric acid metabolism, such as gout. Derivatives have shown potency in micromolar ranges compared to standard inhibitors like febuxostat .

- Cancer Therapy : Research indicates that compounds based on this structure can inhibit MET kinase activity, which is often overactive in various cancers. By disrupting oncogenic signaling pathways, these compounds may help inhibit tumor growth .

Biochemical Research

- Cellular Mechanisms : The compound's interaction with AHR can modulate immune responses and influence cancer progression. It has potential applications in developing therapies that enhance immune cell activation against tumors .

- Pharmacokinetics : Studies on the pharmacokinetic profiles of derivatives have demonstrated favorable absorption and bioavailability across different species, supporting their use in preclinical trials for drug development .

Agricultural Chemistry

- Agrochemical Development : The compound serves as a building block for synthesizing agrochemicals, potentially leading to new herbicides or pesticides that target specific biochemical pathways in plants.

Case Study 1: Xanthine Oxidase Inhibition

In a study evaluating various derivatives of 3-Oxo-2,3-dihydropyridazine-4-carboxamide, researchers found that certain hydrazide derivatives exhibited significant xanthine oxidase inhibition. The most promising compound was further analyzed using kinetic studies to determine its mode of inhibition .

Case Study 2: MET Kinase Inhibition

Another investigation focused on the pharmacokinetic properties of a derivative acting as a MET kinase inhibitor. Preclinical models demonstrated effective tumor growth inhibition in mice with MET-amplified tumors, indicating potential for human clinical applications .

Mécanisme D'action

The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a carboxamide group.

2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide: This compound has additional heteroaryl substituents, which can enhance its biological activity.

Uniqueness

3-Oxo-2,3-dihydropyridazine-4-carboxamide is unique due to its specific substitution pattern and the presence of both keto and carboxamide functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Activité Biologique

3-Oxo-2,3-dihydropyridazine-4-carboxamide is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its mechanism of action, pharmacokinetics, biochemical properties, and potential therapeutic applications, supported by relevant case studies and data tables.

The primary mechanism of action for this compound involves its interaction with specific enzymes that regulate cellular metabolic processes. By binding to the active sites of these enzymes, the compound inhibits their normal functions, leading to alterations in various biochemical pathways crucial for cell growth and proliferation. Notably, it has been identified as an antagonist to the aryl hydrocarbon receptor (AHR), which is involved in regulating gene expression and cellular metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is absorbed into the bloodstream post-administration.

- Distribution : It distributes to various tissues, targeting specific sites for action.

- Metabolism : Primarily metabolized in the liver into active metabolites.

- Excretion : Excreted mainly via the kidneys.

These properties influence its bioavailability and therapeutic efficacy .

This compound exhibits several biochemical interactions:

- Enzyme Inhibition : It acts as an inhibitor of xanthine oxidase and other key enzymes involved in nucleotide synthesis and energy metabolism.

- Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression modulation .

| Property | Description |

|---|---|

| Enzyme Targets | Xanthine oxidase, AHR |

| Cellular Processes | Cell signaling, gene expression |

| Metabolic Pathways | Nucleotide synthesis, energy metabolism |

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- Cancer Treatment : Research indicates that this compound can reduce the proliferation of cancer cells by inhibiting metabolic pathways essential for tumor growth. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells .

- Neurological Applications : In a study assessing neuroprotective effects, compounds similar to this compound demonstrated significant activity in reducing neuronal damage during ischemic conditions. This suggests potential applications in treating neurodegenerative disorders .

Table 2: Case Study Results

| Study Focus | Findings |

|---|---|

| Cancer Cell Lines | Cytotoxicity against MCF-7, HCT-116, A549 |

| Neuroprotection | Reduced neuronal damage in ischemic models |

Structural Modifications and Activity

Research into structural modifications of this compound has revealed that alterations can enhance its biological activity and selectivity as an enzyme inhibitor. For example, modifications at the carboxamide moiety have been shown to improve binding affinity to cannabinoid receptors .

Propriétés

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAZQRACAKDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175502 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-92-0 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these compounds interact with MET kinase and what are the downstream effects of this interaction?

A: While the provided research articles don't delve into the specific binding interactions between these compounds and MET kinase, they highlight that these molecules act as MET kinase inhibitors. [, ] MET kinase, often overactive in various cancers, plays a crucial role in tumor cell growth, survival, and metastasis. By inhibiting MET kinase activity, these compounds aim to disrupt these oncogenic signaling pathways, ultimately leading to tumor growth inhibition. [] Further research is needed to elucidate the precise binding mechanisms and downstream signaling consequences of this interaction.

Q2: What is the impact of structural modifications on the activity and selectivity of 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives as MET kinase inhibitors?

A: The research highlights the significance of chirality in influencing the pharmacological profile of these compounds. In the case of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, the R-enantiomer demonstrated a more favorable toxicity profile in preclinical studies compared to the S-enantiomer. [] This difference emphasizes the importance of stereoselectivity in drug development, where even subtle structural changes can significantly impact the drug's efficacy and safety.

Q3: What preclinical data is available on the pharmacokinetics and pharmacodynamics of these compounds?

A: The research provides detailed preclinical pharmacokinetic profiles for several this compound derivatives. For instance, N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A) exhibited low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and favorable oral bioavailability across species. [] Pharmacokinetic-pharmacodynamic modeling in mice bearing MET-amplified tumors allowed for the projection of human dose estimates for tumor growth inhibition. [] These findings highlight the importance of comprehensive preclinical pharmacokinetic and pharmacodynamic studies in guiding the development and optimization of novel drug candidates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.